2-{[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridine
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Overview
Description
2-{[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridine is a complex organic compound characterized by the presence of a chloro-fluorophenyl group and a pyrrolidinyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl moiety can be synthesized through a reaction between pyrrolidine and an appropriate alkylating agent.
Attachment of the Pyridin-2-yloxymethyl Group: This step involves the reaction of the pyrrolidinyl intermediate with pyridin-2-yloxymethyl chloride under basic conditions.
Introduction of the Chloro-fluorophenyl Group: The final step involves the coupling of the pyrrolidinyl intermediate with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-{[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets. The chloro-fluorophenyl group may interact with hydrophobic pockets in proteins, while the pyrrolidinyl methanone moiety can form hydrogen bonds or ionic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: An analogue of ketamine with a fluorine atom replacing the chlorine group.
Ketamine: A well-known anesthetic with a similar arylcyclohexylamine structure.
PCP (Phencyclidine): Another arylcyclohexylamine with dissociative anesthetic properties.
Uniqueness
2-{[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Additionally, the pyridin-2-yloxymethyl group provides further opportunities for chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c18-13-4-3-5-14(19)16(13)17(22)21-9-7-12(10-21)11-23-15-6-1-2-8-20-15/h1-6,8,12H,7,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOESKHNMWXSZQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=CC=CC=N2)C(=O)C3=C(C=CC=C3Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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